molecular formula C18H17ClN2O2S B2457129 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 906784-19-8

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2457129
CAS No.: 906784-19-8
M. Wt: 360.86
InChI Key: HNMZZMWNEPQKEK-UHFFFAOYSA-N
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Description

“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has been synthesized and characterized for its anti-inflammatory properties .


Synthesis Analysis

The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound’s structure includes a benzothiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Agents : Thiazolidinone derivatives, which are chemically related to the target compound, have been designed and evaluated for their anticonvulsant activities. These compounds bind to benzodiazepine receptors and have shown considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This suggests their potential use in the treatment of seizure disorders (Faizi et al., 2017).

  • Antimicrobial Activity : Derivatives incorporating the thiazole ring have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited inhibitory action against a range of bacteria and fungi, highlighting their potential as therapeutic agents for microbial diseases (Desai et al., 2013).

  • Anticancer Agents : Novel kinesin spindle protein (KSP) inhibitors, structurally related to thiazolides, have been identified for their biochemical potency and suitability for clinical development as anticancer agents. These compounds induce cellular death in cancer cells by arresting them in mitosis, indicating a potential application in cancer therapy (Theoclitou et al., 2011).

Chemical and Biological Research

  • Soil Metabolism in Agricultural Contexts : Studies on the metabolism of isoxaben, a herbicide, in winter wheat crops have led to the identification of soil metabolites, demonstrating the environmental fate of thiazole-containing compounds. This research contributes to understanding the environmental impact and degradation pathways of such chemicals in agricultural settings (Rouchaud et al., 1993).

  • Photo-degradation Studies : The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been investigated to understand their stability and degradation pathways under light exposure. These studies are crucial for predicting the shelf-life and safety of pharmaceuticals containing thiazole rings (Wu et al., 2007).

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-10(2)23-13-6-4-12(5-7-13)17(22)21-18-20-16-11(3)14(19)8-9-15(16)24-18/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMZZMWNEPQKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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